N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Description

BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

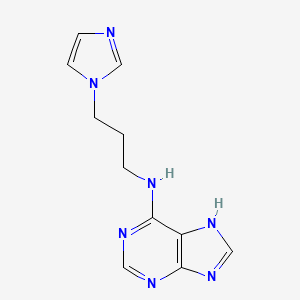

Structure

3D Structure

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-11(15-6-14-9)17-7-16-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNUEQFXHPPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: Synthesis, Characterization, and Biological Context

Abstract

This technical guide provides a comprehensive overview of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's chemical structure and physicochemical properties, offering a foundation for understanding its behavior in biological and chemical systems. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, emphasizing the rationale behind each step to ensure reproducibility and high purity. Furthermore, this guide outlines a complete workflow for the analytical characterization of the compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, the biological context and potential therapeutic applications of this molecular scaffold are discussed, drawing parallels with other bioactive purine analogs. This document is intended to serve as a vital resource for scientists engaged in the exploration and utilization of novel purine derivatives.

Introduction and Nomenclature

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine belongs to the purine class of heterocyclic aromatic compounds, which are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling.[1][2] The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents used in oncology and virology.[2][3] The substituent at the N6 position, a 3-(imidazol-1-yl)propyl group, introduces another key pharmacophoric element. The imidazole ring is a common feature in biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[4][5] The combination of these two moieties suggests a rich potential for biological activity, making this compound a compelling subject for scientific investigation.

Chemical Identity

A clear and unambiguous identification of the molecule is paramount for any scientific study. The key identifiers for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-[3-(1H-imidazol-1-yl)propyl]-7H-purin-6-amine | - |

| Synonyms | N-(3-(1H-imidazol-1-yl)propyl)adenine | - |

| CAS Number | Not explicitly assigned; requires registration. | - |

| Molecular Formula | C11H13N7 | Derived |

| Molecular Weight | 243.27 g/mol | Derived |

Chemical Structure

The chemical structure, consisting of an adenine core linked to an imidazole ring via a propyl chain, is depicted below.

Caption: Chemical structure of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, these properties are influenced by the aromatic purine core, the basic amine linker, and the polar imidazole ring. While experimental data for this specific molecule is not widely available, properties can be predicted based on its constituent parts and general knowledge of similar structures.[6]

| Property | Predicted Value / Observation | Rationale / Source |

| Physical State | Solid at room temperature | Purine derivatives are typically crystalline solids.[1] |

| Water Solubility | Moderately soluble | The presence of multiple nitrogen atoms capable of hydrogen bonding enhances aqueous solubility. Solubility is expected to be pH-dependent, increasing in acidic conditions due to protonation.[1][7] |

| pKa | Two primary pKa values expected | One for the protonated purine ring system (acidic, ~pKa 4-5) and one for the protonated secondary amine/imidazole (basic, ~pKa 7-9).[1][5] |

| LogP (Octanol/Water) | ~1.0 - 2.0 (Computed) | This value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates. |

| Melting Point | >200 °C | Aromatic heterocyclic compounds with hydrogen bonding capabilities typically have high melting points.[1] |

Synthesis and Purification

The synthesis of N-substituted purine derivatives is a well-established field in organic chemistry.[8][9] A highly effective and common strategy for synthesizing N6-substituted adenines is the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine.[10][11] This approach is favored due to the commercial availability of the starting materials and the generally high yields of the reaction.

Synthetic Workflow

The synthesis involves a single-step nucleophilic substitution reaction between 6-chloropurine and 3-(1H-imidazol-1-yl)propan-1-amine. The reaction is typically carried out in a polar solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Sources

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]

- 11. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: A Privileged Scaffold Approach

Abstract

This document provides an in-depth technical analysis of the potential therapeutic applications of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine. As specific literature on this molecule is sparse, this guide employs a first-principles approach, dissecting the compound into its constituent chemical moieties: a 6-substituted purine core and an N-linked imidazolylpropyl side chain. Both scaffolds are independently recognized as "privileged structures" in medicinal chemistry, known for their broad and significant biological activities.[1][2] By examining the established pharmacology of these components, we construct a robust, evidence-based hypothesis for the compound's potential as a multi-target therapeutic agent in oncology, inflammation, and neurodegenerative disorders. This guide details the molecular rationale, proposes specific mechanistic hypotheses, and provides a comprehensive framework of detailed, self-validating experimental protocols to systematically investigate and validate these potential applications.

Introduction: Deconstructing a Molecule of High Potential

The purine ring system is a cornerstone of life, forming the basis of nucleic acids and critical cofactors.[3] Its derivatives, particularly those substituted at the 6-position, have yielded a wealth of clinically significant drugs.[4] Similarly, the imidazole ring is a ubiquitous feature in pharmacologically active agents, prized for its unique electronic and hydrogen-bonding capabilities that facilitate potent interactions with biological targets.[5][6][7]

The molecule N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine represents a deliberate and strategic fusion of these two powerful pharmacophores. It consists of an adenine core (7H-purin-6-amine) modified at the exocyclic N6-amine with a flexible three-carbon propyl linker attached to a terminal imidazole ring. This guide posits that this specific architecture is not arbitrary but is instead primed for multifaceted biological activity. We will explore the therapeutic hypotheses derived from its structure and outline the rigorous experimental workflows required to translate this molecular potential into validated pharmacological function.

Molecular Rationale: A Synthesis of Two Privileged Scaffolds

The therapeutic potential of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine can be logically inferred from the well-documented activities of its structural components.

The N6-Substituted Purine Core: A Versatile Biological Modulator

The 6-amino-purine (adenine) scaffold is a frequent starting point for the development of potent modulators of cellular signaling. Substitution at the N6-position is a proven strategy for generating compounds with diverse activities:

-

Kinase Inhibition: Many N6-substituted purines function as ATP-competitive inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The purine core mimics the adenine portion of ATP, while the N6-substituent explores adjacent hydrophobic pockets to confer potency and selectivity.[4][8]

-

Cytotoxic and Antiviral Activity: Purine analogs are widely used as anticancer and antiviral agents, where they can interfere with nucleic acid synthesis or modulate key cellular pathways.[1][3]

-

Receptor Modulation: As analogs of adenosine, these derivatives can act as agonists or antagonists at adenosine receptors, which play crucial roles in cardiovascular, immune, and neurological function.

The Imidazolylpropyl Side Chain: A Key for Target Engagement

The imidazole ring is not merely a passive structural element; its physicochemical properties are central to its pharmacological utility.[2]

-

Hydrogen Bonding and Metal Coordination: The two nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, enabling critical interactions within enzyme active sites and receptor binding pockets.[2][9]

-

Modulation of Physicochemical Properties: The imidazole moiety is polar and ionizable, which can improve the solubility and bioavailability of a lead molecule.[6]

-

Strategic Orientation: The three-carbon propyl linker provides rotational flexibility, allowing the terminal imidazole group to adopt an optimal orientation for binding to a target protein, potentially forming π-π stacking or hydrogen bond interactions that enhance affinity and specificity.[6]

By physically linking these two scaffolds, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is hypothesized to function as a bivalent ligand, where the purine core anchors the molecule to an ATP- or adenosine-binding site, and the imidazolylpropyl tail engages with secondary binding regions to enhance potency and define its specific pharmacological profile.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on the molecular rationale, we propose three primary therapeutic areas for investigation.

Oncology

The dysregulation of protein kinases is a hallmark of cancer.[3] The structural similarity of the purine core to ATP suggests that N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine could function as a kinase inhibitor.

Mechanistic Hypothesis: The compound inhibits the activity of key pro-survival kinases, such as those in the PI3K/Akt/mTOR pathway, by competing with ATP for binding to the kinase active site. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Neurodegenerative Disorders

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. A compound with both anti-inflammatory and antioxidant properties could offer significant neuroprotective benefits. [10][11][12] Mechanistic Hypothesis: The compound confers neuroprotection through a dual mechanism: 1) inhibiting pro-inflammatory signaling in microglia and astrocytes, and 2) directly scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses (e.g., the glutathione system), thereby protecting neurons from oxidative damage and apoptosis. [10][11][13]

Caption: Proposed synthetic workflow for the target compound.

Tier 1: Primary Screening Workflows

The initial goal is to efficiently screen for primary biological activity across the three hypothesized therapeutic areas.

This workflow assesses the compound's general cytotoxicity against a panel of cancer cell lines.

Caption: Experimental workflow for anticancer screening.

Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®) 1[14]. Cell Plating: Seed cancer cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. 2. Compound Treatment: Prepare a 2X concentration series of the test compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound solutions. Include vehicle-only controls. 3. Incubation: Incubate the plate for 72 hours under standard culture conditions. 4. Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. 5. Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 6. Data Acquisition: Measure luminescence using a plate-reading luminometer. 7. Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software.

Table 1: Hypothetical Cytotoxicity Data Presentation

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast | Experimental Value | Experimental Value |

| A549 | Lung | Experimental Value | Experimental Value |

| HCT116 | Colon | Experimental Value | Experimental Value |

| PC-3 | Prostate | Experimental Value | Experimental Value |

This workflow provides a rapid assessment of the compound's ability to suppress a key inflammatory mediator.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) 1[15]. Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere for 24 hours. 2. Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. 3. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours. 4. Supernatant Collection: Collect 50 µL of cell culture supernatant from each well. 5. Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. 6. Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. 7. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. 8. Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production relative to the LPS-only control.

Tier 2: Mechanism of Action (MOA) Elucidation

For promising candidates identified in Tier 1, the following assays can elucidate the underlying mechanism of action.

T[16][17]his assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

-

Kinase Reaction Setup: In a 384-well plate, combine the purified recombinant kinase of interest (e.g., Akt1, p38α), the specific substrate peptide, and serial dilutions of the test compound in kinase buffer.

-

Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence.

-

Analysis: A lower signal indicates less ADP produced, hence greater kinase inhibition. Calculate IC₅₀ values from dose-response curves.

T[18]his assay measures the inhibition of pro-inflammatory cytokine secretion from immune cells.

-

Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the Griess Assay protocol (Section 4.2).

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions.

-

Analysis: Calculate the percentage inhibition of cytokine secretion for each compound concentration compared to the LPS-only control.

T[10][11]his assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced death.

-

Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow differentiation if necessary.

-

Pre-treatment: Pre-treat the cells with the test compound for 2-4 hours.

-

Induce Oxidative Stress: Expose the cells to an oxidative insult, such as H₂O₂ (100-500 µM) or glutamate (5-10 mM), for 24 hours.

-

Assess Viability: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay. 5[19]. Analysis: An increase in cell viability in the compound-treated groups compared to the oxidative-stress-only group indicates a neuroprotective effect.

Data Interpretation and Future Directions

A successful outcome from the Tier 1 and Tier 2 assays would be a compound that demonstrates potent activity (low micromolar or nanomolar IC₅₀ values) in a specific therapeutic context. For example, a compound with a low IC₅₀ against a cancer cell line and a corresponding low IC₅₀ in a relevant kinase assay would be a strong candidate for an anticancer agent.

Structure-Activity Relationship (SAR) Studies: The N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine scaffold provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future work should involve synthesizing analogs by:

-

Modifying substituents on the purine ring (e.g., at the C2 or C8 positions).

-

Altering the length and nature of the alkyl linker.

-

Substituting the terminal imidazole ring.

In Vivo Validation: Promising lead compounds must be advanced into preclinical animal models relevant to the target disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis for inflammation, or models of ischemic stroke for neurodegeneration) to evaluate in vivo efficacy and safety.

Conclusion

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a rationally designed molecule that strategically combines two of medicinal chemistry's most productive scaffolds. The theoretical framework presented in this guide, based on the extensive pharmacology of purine and imidazole derivatives, strongly suggests its potential as a versatile therapeutic agent. The proposed hypotheses in oncology, inflammation, and neurodegeneration are testable and actionable. The detailed, multi-tiered experimental framework provides a clear and rigorous path for researchers to systematically evaluate this potential, elucidate its mechanism of action, and pave the way for the development of a novel class of therapeutics. The successful validation of these hypotheses would confirm the power of leveraging privileged structures in modern drug discovery.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided here.

Sources

- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biomolecularsystems.com [biomolecularsystems.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scielo.br [scielo.br]

An In-depth Technical Guide to Imidazole-Substituted Purine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Imidazole-substituted purine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive literature review of this important class of compounds, intended for researchers, scientists, and drug development professionals. The guide delves into the synthetic strategies for accessing these molecules, explores their diverse biological targets and mechanisms of action, and elucidates the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to enable practical application in a laboratory setting. Furthermore, this guide visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles at play.

Introduction

The fusion of an imidazole ring with a purine core creates a unique heterocyclic system with a rich chemical landscape and significant biological relevance. The imidazole moiety is a key component of many essential biological molecules, including the amino acid histidine and the purine bases themselves.[1][2][3] This inherent biocompatibility, coupled with the imidazole ring's ability to participate in a variety of non-covalent interactions, makes it an attractive substituent for modifying the purine scaffold.[1] Imidazole-substituted purine derivatives have emerged as a versatile class of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[4][5][6]

This guide will provide a detailed exploration of the synthesis, biological evaluation, and therapeutic applications of these compounds, with a focus on providing practical insights for researchers in the field.

Synthetic Strategies

The synthesis of imidazole-substituted purine derivatives can be broadly approached from two main directions: modification of a pre-existing purine scaffold or de novo synthesis from imidazole precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Purine Precursors

A common and versatile approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 or C2 position of a purine ring with an imidazole nucleophile.

2.1.1. Synthesis of 6-(Imidazol-1-yl)purine Derivatives

The C6 position of the purine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[7]

Experimental Protocol: Synthesis of 2-Chloro-6-(imidazol-1-yl)purine [7]

-

Materials: 2,6-Dichloropurine, Imidazole, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,6-dichloropurine (1 equivalent) in DMF.

-

Add imidazole (1.2 equivalents) to the solution.

-

Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (e.g., 65-100 °C), monitoring by TLC or LC-MS.[7][8]

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-(imidazol-1-yl)purine.

-

A modified Appel reaction can also be employed to introduce an imidazole moiety at the C6 position of hypoxanthine or guanine derivatives.[7]

Conceptual Workflow for Modified Appel Reaction:

Caption: Modified Appel reaction workflow for 6-imidazolylpurine synthesis.

2.1.2. Synthesis of N7-Substituted Purines from Imidazole Precursors

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) reaction provides an efficient method for the synthesis of N7-substituted purines starting from 4-nitroimidazole derivatives. This approach allows for the introduction of various substituents at the C5 position of the imidazole ring, which can then be elaborated to form the pyrimidine portion of the purine.

De Novo Synthesis from Imidazole Precursors

The Traube purine synthesis is a classical and highly versatile method that can be adapted to produce a wide range of purine derivatives, including those with imidazole substituents.[9][10][11] This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring of the purine. While traditionally used to build the purine core, modifications of this approach can utilize pre-functionalized imidazole derivatives.

A key intermediate in many purine syntheses is 4-amino-5-imidazolecarboxamide.[12]

Biological Activities and Therapeutic Targets

Imidazole-substituted purine derivatives have been shown to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects.

Kinase Inhibition

A significant area of research has focused on the development of imidazole-substituted purine derivatives as kinase inhibitors for the treatment of cancer.[13]

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have reported on imidazole-purine hybrids as potent inhibitors of EGFR, a key driver in many cancers.[14] The structure-activity relationship (SAR) of these compounds has been explored, revealing key features for potent inhibition.[12]

Table 1: Anticancer Activity of Selected Imidazole-Substituted Purine Derivatives

| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at N9) | Target Cell Line | IC50 (µM) | Reference |

| 1 | Cl | Imidazol-1-yl | - | A549 (Lung) | 2.29 | [9] |

| 2 | H | Imidazol-1-yl | - | MDA-MB-231 (Breast) | 1.22 | [9] |

| 3 | NH2 | Imidazol-1-yl | - | HT29 (Colon) | >10 | [9] |

Signaling Pathway of EGFR Inhibition:

Caption: Inhibition of the EGFR signaling pathway by imidazole-substituted purine derivatives.

3.1.2. Other Kinase Targets

Imidazole-purine hybrids have also been investigated as inhibitors of other kinases, including PI3K, Aurora kinases, and cyclin-dependent kinases (CDKs).[3][8]

Adenosine Receptor Antagonism

Trisubstituted purinones and other imidazole-fused purine derivatives have been developed as potent and selective antagonists of adenosine receptors, particularly the A2A and A3 subtypes.[7][15][16] These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential in inflammatory diseases and neurodegenerative disorders.

Table 2: Adenosine Receptor Antagonist Activity of Selected Imidazole-Purine Derivatives

| Compound ID | Receptor Subtype | Ki (nM) | Selectivity vs. A1 | Reference |

| 12o | A2A | 9 | 220-fold | [7] |

| 5a | A2A | - | - | [17] |

| 6a | A2A | - | - | [17] |

Xanthine Oxidase Inhibition

Certain 4-(acylamino)-5-carbamoylimidazoles and 2-thioalkyl-substituted purines have demonstrated potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid.[18] This makes them promising candidates for the treatment of gout.

Structure-Activity Relationships (SAR)

The biological activity of imidazole-substituted purine derivatives is highly dependent on the nature and position of substituents on both the purine and imidazole rings.

-

Substitution at C2 of the Purine Ring: The introduction of a chlorine atom at the C2 position can have a variable effect on adenosine receptor affinity, depending on the receptor subtype and other substituents.[15][16]

-

Substitution at C6 of the Purine Ring: The nature of the substituent at the C6 position is critical for activity. For kinase inhibitors, arylpiperazinyl groups have been shown to be beneficial for cytotoxic activity.[19]

-

Substitution at N9 of the Purine Ring: Alkylation at the N9 position with groups like cyclopentyl can enhance antiproliferative effects.[2]

-

Imidazole Ring Substitution: The substitution pattern on the imidazole ring itself also plays a crucial role in modulating activity, although more systematic studies are needed in this area.

-

Conformational Effects: The relative orientation of the imidazole and purine rings (coplanar vs. twisted) can influence the biological properties of the molecule.[7]

Experimental Protocols

Biological Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13][15][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT Assay Workflow:

Caption: A generalized workflow for the MTT cell viability assay.

Biological Assay: EGFR Kinase Inhibition Assay

This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.[10][21]

Protocol: [21]

-

Reagent Preparation: Prepare stock solutions of EGFR kinase, ATP, and a suitable peptide substrate in kinase reaction buffer.

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well microtiter plate.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Signal Detection: Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curves and plot it against the inhibitor concentration to calculate the IC50 value.

Therapeutic Potential and Future Perspectives

Imidazole-substituted purine derivatives have demonstrated significant therapeutic potential in several key areas, most notably in oncology. The development of potent and selective kinase inhibitors based on this scaffold is a particularly active area of research. While no imidazole-substituted purine derivative has yet been approved as a therapeutic agent, the promising preclinical data for many of these compounds suggest that they are a rich source of potential drug candidates.

Future research in this field will likely focus on:

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their oral bioavailability and metabolic stability.

-

Development of More Selective Inhibitors: Fine-tuning the substitution patterns to achieve greater selectivity for specific kinase isoforms or adenosine receptor subtypes to minimize off-target effects.

-

Exploration of Novel Biological Targets: Expanding the investigation of imidazole-substituted purine derivatives to other classes of enzymes and receptors.

-

Clinical Translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in human patients.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

Methodological & Application

Application Note: HPLC Method Development for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Abstract

This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine . This compound, a synthetic hybrid of an adenine (purine) core and an imidazole moiety linked by a propyl chain, presents specific chromatographic challenges due to its basicity and polarity. This protocol prioritizes a Reverse-Phase (RP-HPLC) approach utilizing pH-controlled buffers to suppress silanol interactions, ensuring sharp peak shapes and reproducible retention.[1]

Chemical Context & Separation Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

Physicochemical Properties[1][2][3][4]

-

Analyte: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

-

Molecular Formula: C₁₁H₁₃N₇[1]

-

Core Structures:

-

UV Absorbance: The conjugated purine system exhibits a strong absorption maximum (

) at approximately 260–265 nm .

The Separation Challenge: "The Tailing Trap"

The primary difficulty in analyzing this molecule is peak tailing .

-

Basicity: At neutral pH (pH 7), the imidazole ring is partially protonated, and the adenine ring is neutral.

-

Silanol Interaction: The positively charged imidazole nitrogen interacts electrostatically with residual negatively charged silanol groups (

) on the silica backbone of standard C18 columns.[1] This secondary interaction causes peak broadening and tailing.

Strategy: We must either suppress the ionization of the silanols (low pH) or suppress the ionization of the analyte (high pH).

Method Development Logic

The following decision tree outlines the rationale for selecting the optimized conditions.

Figure 1: Decision matrix for selecting mobile phase pH and column chemistry based on analyte pKa.

Detailed Experimental Protocols

Protocol A: Standard Reverse-Phase Method (Low pH)

Recommended for standard QC and purity analysis due to column availability and robustness.[1]

1. Instrumentation & Conditions

| Parameter | Setting / Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm |

| Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 265 nm |

| Injection Vol | 10 µL |

| Run Time | 15–20 minutes |

2. Reagents & Mobile Phase Preparation[2][3][4]

-

Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid ( -

Buffer Preparation (25 mM Phosphate, pH 3.0):

-

Mobile Phase Composition:

-

Isocratic: 85% Buffer / 15% Acetonitrile (Adjust organic modifier ±5% based on retention).

-

Note: If the peak elutes too early (retention factor

), decrease Acetonitrile to 10%.

-

3. Sample Preparation

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure solubility of the purine core), then make up to volume with Methanol. (Conc: 1 mg/mL).

-

Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase .

-

Critical: The final diluent must match the mobile phase to prevent "solvent shock" which causes peak distortion.

-

Protocol B: High pH Method (Alternative)

Use this if Protocol A shows excessive tailing or insufficient retention.[1]

-

Column: Hybrid Silica (e.g., Waters XBridge C18 or Agilent Extend-C18).[1] Do not use standard silica columns above pH 8. [1]

-

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (80:20 v/v).

-

Mechanism: At pH 9.0, the imidazole (pKa 6.9) is deprotonated (neutral), increasing hydrophobicity and retention on the C18 chain while eliminating cation-exchange interactions.

Experimental Workflow

The following diagram illustrates the step-by-step execution of the analysis.

Figure 2: End-to-end experimental workflow from sample weighing to data validation.

System Suitability & Validation Criteria

To ensure the method is reliable (Trustworthiness), the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Factor ( | Ensures analyte is separated from the void volume ( | |

| Tailing Factor ( | Critical for basic heterocycles. High tailing indicates unsuppressed silanol activity.[1] | |

| Theoretical Plates ( | Indicates good column efficiency. | |

| Precision (RSD) | Confirms system stability. |

Troubleshooting Guide

Issue: Peak Tailing (

-

Fix 1: Increase Buffer Concentration (e.g., from 25 mM to 50 mM). The

ions compete with the analyte for silanol sites. -

Fix 2: Lower pH to 2.[1]5. This ensures silanols are fully protonated (

).[1] -

Fix 3: Add an ion-pairing agent (e.g., 5 mM Sodium Octanesulfonate) if absolutely necessary, though this reduces column life.

Issue: Split Peaks

-

Cause: Solvent mismatch.[1]

-

Fix: Ensure the sample is dissolved in the mobile phase. If the sample was dissolved in 100% DMSO, the strong solvent strength can cause the analyte to precipitate or travel faster than the mobile phase initially.

Issue: Low Sensitivity

-

Cause: Incorrect wavelength.[1]

-

Fix: Run a UV scan (DAD) from 200–400 nm. While 265 nm is standard for adenine, substitutions on the N6 position can shift the

slightly.

References

-

PubChem. (2025).[1][6] 7H-purin-3-ium-6-amine Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanisms).

-

Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Available at: [Link][1]

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][3][5][7] Journal of Chromatography A. (Authoritative source on silanol suppression).

Sources

- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 3. scitepress.org [scitepress.org]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. sepscience.com [sepscience.com]

- 6. 7H-purin-3-ium-6-amine | C5H6N5+ | CID 5231965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An isocratic, reversed-phase HPLC method for the determination of postischemic efflux of purines and pyrimidines during reperfusion of isolated liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine stock solutions in DMSO

Application Note: Preparation and Handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Stock Solutions

Introduction & Compound Profile

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine (hereafter referred to as N6-IPA ) is a synthetic N6-substituted purine derivative. Structurally, it consists of an adenine core linked to an imidazole ring via a propyl chain. This pharmacophore shares structural homology with natural cytokinins (e.g., Kinetin, Zeatin) and specific cyclin-dependent kinase (CDK) inhibitors.

Critical Physicochemical Challenge: Like many purine derivatives, N6-IPA exhibits significant intermolecular π-π stacking , leading to poor aqueous solubility and a tendency to crystallize. While the imidazole moiety introduces some polarity and basicity (pKa ~6.9–7.0), the planar purine system dominates its solubility profile. Improper solubilization results in "silent precipitation"—micro-crystals that are invisible to the naked eye but cause high variance in biological assays (e.g., IC50 shifts).

Compound Specifications:

-

Chemical Formula: C₁₁H₁₃N₇

-

Molecular Weight: ~243.27 g/mol

-

Solubility Class: Hydrophobic / Lipophilic

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous

-

Secondary Solvent (for dilution): Aqueous buffers (pH < 6.0 improves solubility due to protonation, but physiological pH 7.4 requires careful handling).

Materials & Equipment

To ensure data integrity, the following grades of materials are strictly required.

| Component | Specification | Rationale |

| Solvent | DMSO, Anhydrous (≥99.9%) | Water is an "anti-solvent" for purines. Standard DMSO absorbs atmospheric moisture, triggering precipitation. |

| Vessels | Borosilicate Glass Vials (Amber) | DMSO can leach plasticizers (phthalates) from standard plastics, which interfere with bioassays. Amber glass protects from photodegradation. |

| Pipettes | Positive Displacement (Recommended) | DMSO has low surface tension and high viscosity; air-displacement pipettes often under-pipette by 1-2%. |

| Gas | Argon or Nitrogen (Optional) | To overlay the stock solution, preventing moisture uptake during storage. |

Protocol: Stock Solution Preparation (10 mM - 50 mM)

Target Concentration: 10 mM is the recommended standard stock concentration. It balances solubility safety margins with sufficient molarity for serial dilutions.

Step 1: Gravimetric Preparation

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Place a sterile, amber glass vial on an analytical balance (readability 0.01 mg).

-

Weigh approximately 2.43 mg of N6-IPA powder. Record the exact mass (e.g.,

).

Step 2: Volume Calculation

Do not rely on adding a fixed volume of solvent to a target mass. Calculate the required DMSO volume (

Example:

-

Mass = 2.45 mg

-

MW = 243.27 g/mol

-

Target = 10 mM (0.01 M)

Step 3: Solubilization (The "Wetting" Technique)

-

Add DMSO: Pipette the calculated volume of Anhydrous DMSO directly onto the powder. Wash down any powder adhering to the vial walls.

-

Vortex: Vortex at medium speed for 30 seconds.

-

Sonication (Critical): Purines often form tight crystal lattices. Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

-

Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.

Step 4: Aliquoting & Storage

-

Aliquot the stock solution into small volumes (e.g., 50 µL) in high-quality polypropylene (PP) or glass microtubes.

-

Note: While glass is preferred for preparation, high-grade PP is acceptable for frozen storage of small aliquots.

-

-

Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol.

-

Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the quality control checkpoints.

Figure 1: Critical workflow for N6-IPA solubilization. Note the feedback loop at the QC stage to prevent storage of precipitated compound.

Protocol: Dilution for Biological Assays

Direct dilution of high-concentration DMSO stocks into aqueous media often causes "solvent shock," leading to immediate precipitation. Use the Intermediate Dilution Method .

The 1000x Rule: Keep final DMSO concentration ≤ 0.1% (v/v) for sensitive cell assays, or ≤ 0.5% for robust biochemical assays.

Step-by-Step Dilution Scheme

-

Thaw: Thaw stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.

-

Intermediate Plate (DMSO-to-DMSO): Perform serial dilutions using 100% DMSO first.

-

Why? This maintains the compound in a soluble state while adjusting concentration.[3]

-

-

Working Solution (The "Step-Down"): Dilute the DMSO intermediate 1:100 into the assay buffer (e.g., PBS or Media).

-

Result: This yields a 1% DMSO solution with the compound at 10x the final assay concentration.

-

-

Final Assay Addition: Add the Working Solution 1:10 to the cells/protein.

-

Final Result: 0.1% DMSO, 1x Compound.

-

Dilution Table (Example for 10 µM Final Assay Concentration)

| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | Solvent Composition |

| 1. Stock | 10 mM Stock | None | - | 10 mM | 100% DMSO |

| 2. Intermediate | 10 mM Stock | 100% DMSO | 1:100 | 100 µM | 100% DMSO |

| 3. Working | 100 µM Interm. | Media/Buffer | 1:100 | 1 µM | 1% DMSO / 99% Buffer |

| 4. Assay | 1 µM Working | Cell Culture | 1:10 | 100 nM | 0.1% DMSO |

Dilution Logic Diagram

Figure 2: The "Intermediate Dilution" strategy minimizes precipitation risk by keeping the compound in 100% DMSO until the concentration is low enough to be supported by the aqueous buffer.

Troubleshooting & Stability

| Observation | Probable Cause | Corrective Action |

| Precipitate upon thawing | DMSO is hygroscopic; water entered the vial. | Warm to 37°C and sonicate. If it fails to dissolve, discard. Use single-use aliquots to prevent this.[3] |

| Cytotoxicity in vehicle control | DMSO concentration > 0.5%. | Reduce final DMSO to < 0.1%. Ensure the "Working Solution" step is used. |

| Variable IC50 data | Compound crashed out in aqueous buffer. | Check the "Working Solution" for turbidity. If cloudy, the compound exceeds its aqueous solubility limit. |

References

-

PubChem. Compound Summary: Kinetin (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: Ensuring Stability and Longevity

Introduction

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, a molecule integrating a purine core with an imidazole-containing side chain, holds significant interest for researchers in drug discovery and chemical biology. The purine scaffold is a cornerstone of numerous bioactive molecules, while the imidazole moiety is known to participate in key biological interactions. The stability and purity of this compound are paramount for obtaining reproducible and reliable experimental results. This document provides a comprehensive guide to the optimal storage conditions, expected shelf life, and protocols for assessing the stability of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is fundamental to establishing appropriate storage and handling procedures. While specific experimental data for this compound is not extensively published, its constituent moieties, purine and imidazole, offer valuable insights into its likely characteristics. Purine and its derivatives are generally crystalline solids.[1] The presence of amine and imidazole groups suggests a basic nature and the potential for hygroscopicity.

Table 1: Predicted Physicochemical Properties of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C11H13N7 | Based on chemical structure. |

| Molecular Weight | 243.27 g/mol | Based on chemical structure. |

| Appearance | White to off-white solid | Typical for purine derivatives.[1][2] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | Common for similar heterocyclic compounds.[3] |

| Hygroscopicity | Likely to be hygroscopic. | Presence of nitrogen-containing heterocyclic rings. |

| pKa | Multiple pKa values expected. | Due to the presence of the purine and imidazole rings and the secondary amine. |

Recommended Storage Conditions and Shelf Life

The primary goal of a well-defined storage protocol is to minimize degradation, thereby preserving the compound's purity and biological activity. Degradation can be triggered by several factors, including temperature, moisture, light, and oxygen.

Solid Compound

For long-term storage, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine should be stored as a solid under the following conditions:

-

Temperature: -20°C is recommended for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

-

Desiccation: Store with a desiccant to mitigate hydrolysis from absorbed moisture.

Under these conditions, the solid compound is expected to be stable for at least two years. However, for critical applications, periodic purity assessment is recommended.

Solutions

Solutions of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine are significantly more susceptible to degradation than the solid form. The imidazole moiety, in particular, can be prone to base-mediated autoxidation and photodegradation in solution.[4]

-

Solvent Selection: Use anhydrous, high-purity solvents. For biological experiments, DMSO is a common choice. For other applications, consider solvents in which the compound is stable and compatible with the downstream workflow.

-

Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare a concentrated stock in a suitable anhydrous organic solvent like DMSO.

-

Storage of Stock Solutions:

-

Temperature: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Container: Use tightly sealed vials with minimal headspace to reduce exposure to air.

-

Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Aqueous solutions are not recommended for storage for more than a day.[3] Stock solutions in anhydrous DMSO, when stored properly at -20°C, can be expected to have a shelf life of up to one month.

Table 2: Summary of Recommended Storage and Shelf Life

| Form | Temperature | Atmosphere | Container | Desiccant | Estimated Shelf Life |

| Solid | -20°C | Inert (Argon/Nitrogen) | Tightly sealed, amber glass vial | Recommended | ≥ 2 years |

| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Inert (Argon/Nitrogen) | Tightly sealed, amber vial | N/A | ≤ 1 month |

| Aqueous Solution | 2-8°C | N/A | Tightly sealed vial, protected from light | N/A | ≤ 24 hours |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess stability and for interpreting experimental results. Based on the structure of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, the following degradation routes are plausible:

-

Hydrolysis: The purine ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[5] The exocyclic amine group could also be subject to hydrolysis.

-

Oxidation: The electron-rich purine and imidazole rings are potential sites for oxidation. This can be accelerated by exposure to air, light, and trace metal ions.

-

Photodegradation: Aromatic heterocyclic systems are often light-sensitive. Exposure to UV or high-intensity visible light can lead to complex degradation pathways.[4]

Caption: Experimental workflow for assessing the stability of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Conclusion

References

- Jones, A. S., Mian, A. M., & Walker, R. T. (1966). The action of alkali on some purines and their derivatives. Journal of the Chemical Society C: Organic, 692-695.

-

ResearchGate. (n.d.). Photocatalytic purine degradation pathways. Retrieved from [Link]

- Fisher Scientific. (2018, January 23). Safety Data Sheet: Imidazole.

- Huang, Y. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3265-3274.

-

Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Retrieved from [Link]

- Frigola, J., Colombo, A., & Pares, J. (1989). Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 32(9), 2272-2279.

-

HPA. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

- Cayman Chemical. (2022, October 4). Product Information: Ronidazole.

-

Wikipedia. (2023, August 26). Purine imidazole-ring cyclase. Retrieved from [Link]

- Angene Chemical. (2025, August 17). Safety Data Sheet: 4-Methyl-2-propyl-1H-imidazole.

- Thermo Fisher Scientific. (2010, February 4). Safety Data Sheet: Imidazole.

-

RSquareL. (n.d.). Chemical Stability of Drugs. Retrieved from [Link]

- AmericanBio. (2015, February 19). Safety Data Sheet: Imidazole.

- Greenbook. (2017, December 12). Safety Data Sheet: Amine 6.

- Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 734-741.

- Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research, 6(1), 14-22.

-

MolPort. (n.d.). 7H-purin-6-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 7H-purin-3-ium-6-amine. Retrieved from [Link]

Sources

- 1. 73-24-5 Cas No. | 7H-Purin-6-amine | Matrix Scientific [matrixscientific.com]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of alkali on some purines and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N6-substituted purine analogs represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including but not limited to, roles as kinase inhibitors, and antiviral and antitumor agents.[1][2] The N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine scaffold is of particular interest due to the incorporation of a flexible imidazolylpropyl side chain at the N6 position of the adenine core. This side chain can engage in various binding interactions within protein active sites, making it a valuable pharmacophore in drug discovery.

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine and its analogs. The primary synthetic strategy focuses on a robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction. We will also detail the necessary preparation of the key intermediate, 1-(3-aminopropyl)imidazole.

Synthetic Strategy Overview

The principal synthetic route involves a two-stage process. The first stage is the synthesis of the key side-chain precursor, 1-(3-aminopropyl)imidazole. The second stage involves the coupling of this amine with a suitable purine backbone, typically 6-chloropurine, via a nucleophilic aromatic substitution reaction.

Figure 1: General workflow for the synthesis of the target compound and its analogs.

Stage 1: Synthesis of 1-(3-aminopropyl)imidazole

The key intermediate, 1-(3-aminopropyl)imidazole, is not always commercially available in large quantities and may require synthesis. A reliable method involves a two-step process starting from imidazole and acrylonitrile.[3]

Step 1.1: Cyanoethylation of Imidazole

This reaction is a Michael addition of imidazole to acrylonitrile to form N-cyanoethyl imidazole.

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq) and acrylonitrile (1.0-2.0 eq). The molar ratio can be optimized, with a slight excess of acrylonitrile often used to ensure complete consumption of imidazole.[3]

-

Reaction Conditions: The reaction can be carried out neat or in a suitable solvent. Stir the mixture at a temperature ranging from 30-70°C for 1-10 hours. A typical condition is 50°C for 5 hours.[3]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), remove any excess acrylonitrile under reduced pressure. The resulting N-cyanoethyl imidazole is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 1.2: Reduction of N-cyanoethyl imidazole

The nitrile group of N-cyanoethyl imidazole is reduced to a primary amine to yield 1-(3-aminopropyl)imidazole.

Reaction Scheme:

Figure 2: Simplified mechanism of the SNAr reaction.

Protocol for SNAr Reaction

Materials:

-

6-Chloropurine

-

1-(3-aminopropyl)imidazole

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA), or cesium fluoride (CsF))

-

Solvent (e.g., n-butanol, ethanol, DMSO, or NMP)

Conventional Heating Protocol:

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol (n-BuOH), add 1-(3-aminopropyl)imidazole (1.1-1.5 eq) and a base like triethylamine (2.0-3.0 eq). [4]2. Reaction Conditions: Heat the reaction mixture to reflux (around 75°C for n-butanol) and stir for 16-36 hours, or until the starting material is consumed as monitored by TLC. [5][4]3. Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Microwave-Assisted Protocol:

Microwave irradiation can significantly reduce reaction times and often improves yields. [5][6]

-

Reaction Setup: In a microwave-safe reaction vial, combine 6-chloropurine (1.0 eq), 1-(3-aminopropyl)imidazole (1.1 eq), and a base such as DIEA (1.1 eq) in a minimal amount of a high-boiling solvent like n-butanol.

-

Microwave Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes). [5]3. Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional heating method.

Data Presentation: Reaction Conditions for Analog Synthesis

The SNAr protocol is highly versatile for creating a library of N6-substituted purine analogs by simply varying the amine nucleophile.

| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Method | Reference |

| 1 | Cyclohexylamine | DIEA | n-BuOH | 75 | 16 | Conventional | [5] |

| 2 | Various primary amines | TEA | n-BuOH | Reflux | 36 | Conventional | [4] |

| 3 | Various primary amines | CsF | DMSO | 120 | Overnight | Conventional | [4] |

| 4 | Various amines | DIEA | n-BuOH | 120 | 0.17 | Microwave | [5] |

| 5 | ω-amino acids | Na₂CO₃ | H₂O | Reflux | 3 | Conventional | [1] |

Causality and Experimental Choices

-

Choice of Halopurine: 6-chloropurine is commonly used as it is commercially available and sufficiently reactive. For less reactive amines, the more reactive 6-iodopurine or 6-fluoropurine can be employed. [7][8]* Role of the Base: A non-nucleophilic organic base like TEA or DIEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base.

-

Solvent Selection: Polar aprotic solvents like DMSO and NMP can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile. Alcohols like n-butanol and ethanol are also effective and are particularly suitable for microwave-assisted synthesis due to their ability to absorb microwave irradiation.

-

Microwave vs. Conventional Heating: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often cleaner reactions with fewer byproducts compared to conventional oil bath heating. [5][6]

Purification and Characterization

-

Purification: The primary method for purifying the final compounds is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized analog. Recrystallization can also be employed for solid products.

-

Characterization: The structure and purity of the synthesized N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine analogs should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

References

-

Zhang, Y., et al. (2020). Preparation and investigation of 1-(3-aminopropyl)imidazole functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs. Sustainable Energy & Fuels, 4(11), 5695-5704. Available from: [Link]

-

Raj, A. A., & Al-Lohedan, H. A. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. Available from: [Link]

-

Lakshman, M. K., et al. (2008). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. PMC. Available from: [Link]

-

Kumar, A., et al. (2014). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 16(1), 156-163. Available from: [Link]

-

Hager, M., & Georg, G. I. (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 13(4), 865-874. Available from: [Link]

- Yangcheng Institute of Technology. (2013). Method for preparing N-(3-aminopropyl) imidazole. Google Patents. CN103450090A.

-

Common Organic Chemistry. SNAr (Cl) - Aliphatic Amines (primary). Available from: [Link]

-

Mikhailov, S. N., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. Available from: [Link]

-

Molbase. Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. Available from: [Link]

-

Mąkosza, A., & Suwińska, K. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(3), 134-145. Available from: [Link]

-

National Center for Biotechnology Information. 1H-Imidazole-1-propanamine. PubChem Compound Database. CID=78736. Available from: [Link]

-

Kumar, A., et al. (2014). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 12(35), 6869-6875. Available from: [Link]

-

Robins, M. J., & Nandy, S. K. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917-2919. Available from: [Link]

-

Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available from: [Link]

-

Kumar, A., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic Letters, 12(19), 4272-4275. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d]t[9][10][11]riazin-4(7H). ACS Omega, 4(26), 21953-21961. Available from: [Link]

- Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. Google Patents. US2832781A.

-

Priyanka, K. B., & Sammaiah, G. (2015). Synthesis and Screening of 3-((5-((6-(propylthio)-1H-benzo[d]imidazol-2-yl) amino)-1, 3, 4-oxadiazol-2-yl) imino) substituted indolin-2-ones as cytotoxic, anti-oxidant agents. Pharmacophore, 6(1), 73-80. Available from: [Link]

-

Egorov, M. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1801. Available from: [Link]

-

Zhejiang University of Technology. (2009). Synthesis method of 6-chloropurine. Eureka | Patsnap. CN101602766A. Available from: [Link]

-

Kim, J. C., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 459-464. Available from: [Link]

-

Kolyachkina, S. V., et al. (2018). Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), 14.15.1-14.15.16. Available from: [Link]

-

Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available from: [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 4. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]

- 5. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Preparation and investigation of 1-(3-aminopropyl)imidazole functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

This guide functions as a specialized technical support resource designed for researchers encountering solubility issues with N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a functionalized adenine derivative characterized by a purine core linked to an imidazole tail via a propyl chain. Its solubility profile is governed by the interplay between the adenine N1/N9 and the imidazole N3 nitrogen atoms.

-

The Problem: Users frequently report rapid precipitation ("crashing out") upon diluting DMSO stock solutions into neutral cell culture media (pH 7.2–7.4).

-

The Root Cause: At physiological pH (7.4), the molecule exists predominantly in a neutral, uncharged state . The imidazole group (pKa ~6.95) loses its proton, and the adenine core remains neutral, leading to a sharp increase in lipophilicity (LogD increase) and subsequent aggregation.

Troubleshooting Guide (FAQ)

Q1: Why does the compound dissolve in DMSO but precipitate immediately in media?

A: This is a classic "solvent shock" combined with a pKa-driven solubility shift.

-

Solvent Shock: DMSO solvates the hydrophobic core. When diluted into water, the solvent power drops exponentially.

-

pKa Mechanism: The imidazole side chain has a pKa of approximately 6.9–7.0 . In your acidic stock or pure DMSO, it may be stable. However, in media (pH 7.4), the equilibrium shifts toward the uncharged (deprotonated) species. Without a charge to interact with water, the hydrophobic purine rings stack (π-π interactions), forming insoluble micro-crystals.

Q2: Can I just heat the media to dissolve it?

A: Do not rely on heat alone. While heat increases kinetic energy and temporary solubility, the compound will likely re-precipitate upon cooling to 37°C or during incubation, potentially causing "false negative" biological results or cytotoxicity from crystal formation.

Q3: What is the maximum stable concentration in media?

A: While specific to the exact media composition (e.g., serum content), empirical data for similar adenine-imidazole conjugates suggests a solubility limit of 10–50 µM in serum-free media. With 10% FBS, this may extend to 100 µM due to albumin binding.

Validated Solubilization Protocols

Method A: The "Step-Down" Dilution (Standard)

Best for concentrations < 50 µM.

-

Prepare Stock: Dissolve compound in anhydrous DMSO to 10–50 mM .

-

Vortex: Ensure complete solubilization. Sonicate if necessary.

-

Rapid Spike: While vortexing the media, add the DMSO stock directly to the center of the liquid vortex.

-

Critical: Do not touch the side of the tube.

-

Limit: Keep final DMSO concentration < 0.5% (v/v).

-

Method B: Acid-Shifted Intermediate (High Concentration)

Best for concentrations > 50 µM or serum-free conditions. Mechanism: Keeps the imidazole protonated (charged) during the initial dilution phase.

-

Prepare Intermediate Buffer: 10 mM Acetic Acid or MES buffer (pH 6.0).

-

Intermediate Dilution: Dilute DMSO stock 1:10 into this acidic buffer. (The compound remains charged and soluble).

-

Final Dilution: Add this intermediate to your cell culture media. The buffering capacity of the media (bicarbonate/HEPES) will neutralize the pH, but the slow transition often prevents immediate nucleation.

Method C: Cyclodextrin Complexation (Gold Standard)

Best for in vivo work or sensitive cell lines.

-

Vehicle: Prepare 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

-

Solubilization: Add the compound powder directly to the HP-β-CD solution.

-

Agitation: Shake/Vortex at Room Temperature for 1–4 hours.

-

Filter: Sterile filter (0.22 µm). This creates a "molecular inclusion complex" that shields the hydrophobic purine from water.

Visualizing the Mechanism & Workflow

Diagram 1: The Precipitation Mechanism

This diagram illustrates the chemical state changes that trigger precipitation at pH 7.4.

Caption: At pH 7.4, the imidazole tail deprotonates, rendering the molecule neutral and prone to aggregation via purine stacking.

Diagram 2: Recommended Solubilization Workflow

A decision tree for selecting the correct protocol based on experimental needs.

Caption: Operational workflow to select the optimal solubilization strategy based on concentration and media composition.

Data Summary & Specifications

Physicochemical Properties Table

| Property | Value | Implication for Handling |

| Molecular Weight | ~243.27 g/mol | Small molecule, diffuses rapidly. |

| pKa (Imidazole) | 6.95 ± 0.1 | Critical: Neutral at pH 7.4; Charged at pH < 6.5. |